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Compound of Interest

Compound Name: 3-Fluoro-2-iodopyridine

Cat. No.: B136646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoro-2-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal

chemistry and drug development due to its potential as a versatile building block in the

synthesis of novel pharmaceutical compounds. The presence of both fluorine and iodine atoms

on the pyridine ring imparts unique electronic properties and offers multiple reactive sites for

further chemical transformations. Accurate spectroscopic data is crucial for the unambiguous

identification and characterization of this compound, ensuring the integrity and reproducibility of

synthetic protocols and biological assays.

This technical guide provides a summary of the expected nuclear magnetic resonance (NMR)

spectroscopic characteristics of 3-Fluoro-2-iodopyridine. Despite a comprehensive search of

scientific literature and spectroscopic databases, a complete set of experimentally-derived and

published ¹H, ¹³C, and ¹⁹F NMR data for 3-Fluoro-2-iodopyridine could not be located.

Therefore, this document presents predicted spectral features based on the analysis of

structurally related compounds, alongside a detailed, generalized experimental protocol for the

acquisition of such data.

Predicted NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for

3-Fluoro-2-iodopyridine. These predictions are based on established principles of NMR
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spectroscopy and data from analogous compounds such as 3-fluoropyridine, 2-iodopyridine,

and other substituted halopyridines. It is important to note that actual experimental values may

vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for 3-Fluoro-2-iodopyridine in CDCl₃

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-4 7.1 - 7.3 ddd

J(H4-H5) ≈ 7-8, J(H4-

F3) ≈ 8-10, J(H4-H6)

≈ 1-2

H-5 7.9 - 8.1 ddd

J(H5-H4) ≈ 7-8, J(H5-

H6) ≈ 4-5, J(H5-F3) ≈

1-2

H-6 8.2 - 8.4 ddd

J(H6-H5) ≈ 4-5, J(H6-

F3) ≈ 4-5, J(H6-H4) ≈

1-2

Table 2: Predicted ¹³C NMR Data for 3-Fluoro-2-iodopyridine in CDCl₃

Carbon
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity (due to
C-F coupling)

Predicted Coupling
Constant (J, Hz)

C-2 95 - 105 d ²J(C2-F) ≈ 30-40

C-3 158 - 162 d ¹J(C3-F) ≈ 240-260

C-4 122 - 126 d ³J(C4-F) ≈ 5-10

C-5 140 - 144 d ⁴J(C5-F) ≈ 1-3

C-6 148 - 152 d ³J(C6-F) ≈ 15-20

Table 3: Predicted ¹⁹F NMR Data for 3-Fluoro-2-iodopyridine in CDCl₃
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Fluorine
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

F-3 -120 to -130 ddd

J(F3-H4) ≈ 8-10, J(F3-

H6) ≈ 4-5, J(F3-H5) ≈

1-2

Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality NMR spectra of

3-Fluoro-2-iodopyridine.

Sample Preparation
Compound Purity: Ensure the sample of 3-Fluoro-2-iodopyridine is of high purity (>95%),

as impurities can complicate spectral analysis.

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common

choice for many organic compounds. Other solvents such as acetone-d₆, dimethyl sulfoxide-

d₆, or benzene-d₆ may be used depending on solubility and the desired chemical shift

dispersion.

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL

of the deuterated solvent in a standard 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H

and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃

(δ = 0.00 ppm) or hexafluorobenzene (δ ≈ -163 ppm) can be used.

NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe is recommended for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

Experiment: Standard one-dimensional proton NMR.
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Pulse Sequence: A standard 90° pulse-acquire sequence.

Spectral Width: Typically 10-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

Experiment: One-dimensional carbon-13 NMR with proton decoupling.

Pulse Sequence: A standard pulse-acquire sequence with broadband proton decoupling

(e.g., zgpg30).

Spectral Width: Typically 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Temperature: 298 K (25 °C).

¹⁹F NMR Spectroscopy:

Experiment: One-dimensional fluorine-19 NMR, typically with proton decoupling to simplify

the spectrum, although a coupled spectrum is necessary to observe H-F coupling constants.

Pulse Sequence: A standard pulse-acquire sequence.

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) may be necessary initially to

locate the fluorine resonance.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 64-256.

Temperature: 298 K (25 °C).

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound like 3-Fluoro-2-iodopyridine.
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Synthesis & Purification
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iodopyridine-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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